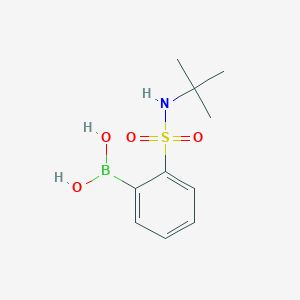

2-(Tert-butylamino)sulfonylphenylboronic acid

概要

説明

2-(Tert-butylamino)sulfonylphenylboronic acid is a useful research compound. Its molecular formula is C10H16BNO4S and its molecular weight is 257.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Tert-butylamino)sulfonylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This compound is characterized by a sulfonamide group, which is known for its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNOS

- Molecular Weight : 239.12 g/mol

The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of kinases and proteases, which are critical targets in cancer therapy.

Biological Activity Summary

Case Study 1: Inhibition of Mer Kinase

Research conducted on the inhibition of Mer kinase has shown that this compound exhibits significant inhibitory effects. In a study involving multiple cancer cell lines (including A549 and Colo699), treatment with this compound resulted in a marked reduction in cell proliferation and colony formation in soft agar assays. The compound demonstrated an IC value indicating high potency against Mer kinase, suggesting its potential as a therapeutic agent for cancers associated with aberrant Mer signaling.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis revealed that modifications to the tert-butylamine and sulfonamide groups significantly influenced the compound's inhibitory potency. Variations in these substituents were systematically studied to optimize binding affinity and selectivity towards Mer kinase compared to other TAM family kinases. The findings underscore the importance of these functional groups in enhancing biological activity.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C10H16BNO4S

- CAS Number : 150691-04-6

- Melting Point : 118-119 °C

- Density : 1.28 g/cm³

This compound features a boronic acid group, which is crucial for its reactivity in Suzuki coupling reactions, a common method for forming carbon-carbon bonds in organic synthesis.

Synthesis of Pharmaceutical Compounds

2-(Tert-butylamino)sulfonylphenylboronic acid serves as a building block in the synthesis of various pharmaceutical agents, including:

- Kinase Inhibitors : It has been utilized in the development of inhibitors targeting Mer kinase, which is implicated in various cancers. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against Mer kinase, making them promising candidates for cancer therapy .

- Protease Inhibitors : The compound is also involved in synthesizing protease inhibitors, which can be critical in treating viral infections and certain types of cancer .

Cancer Treatment

The compound has shown potential as an anti-cancer agent through its role as a Mer kinase inhibitor. Research indicates that it can effectively inhibit the growth of cancer cells by blocking the phosphorylation of Mer, thus preventing downstream signaling that promotes tumor growth .

Cardiovascular Disease

Another area of exploration is the use of this compound as a factor Xa inhibitor. This application is pivotal in developing anticoagulants that prevent thrombus formation, thereby reducing the risk of heart attacks and strokes .

Case Study 1: Mer Kinase Inhibition

A study published in Nature detailed the synthesis and evaluation of sulfonamide analogs based on this compound. The research highlighted its effectiveness against Mer kinase with an IC50 value in the low nanomolar range, demonstrating significant selectivity over other kinases like Axl and Tyro3 .

| Compound | IC50 (nM) | Selectivity (Mer/Axl) | Selectivity (Mer/Tyro3) |

|---|---|---|---|

| 2 | 3.5 | >16 | >9 |

| 10 | 2.4 | >20 | >15 |

Case Study 2: Factor Xa Inhibition

Research focusing on guanidine mimics indicates that this compound can be coupled with other moieties to create effective factor Xa inhibitors. This work suggests a pathway for developing new anticoagulant drugs that could provide safer alternatives to existing therapies .

特性

IUPAC Name |

[2-(tert-butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEIURIZJQRMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407374 | |

| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150691-04-6 | |

| Record name | 2-tert-Butylaminosulfonylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150691-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。